molecular formula C20H24N2O3 B266983 N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide

N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide

Cat. No. B266983
M. Wt: 340.4 g/mol
InChI Key: NCRXGZVKOJFWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide, also known as IBP, is a chemical compound that has been widely studied for its potential therapeutic applications. IBP is a small molecule that belongs to the class of benzamide derivatives and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound could be used as a potential anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, and it has been suggested that this compound could be used as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Finally, this compound has been shown to have neuroprotective effects, and it has been suggested that this compound could be used as a potential treatment for neurological disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide is not fully understood, but it has been suggested that this compound may act by inhibiting various signaling pathways involved in cancer, inflammation, and neurodegeneration. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of inflammation, and neuroprotection. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Finally, this compound has been shown to protect neurons from oxidative stress and amyloid-beta toxicity.

Advantages and Limitations for Lab Experiments

N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and availability. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved properties. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be studied in animal models of various diseases to further evaluate its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide involves several steps, including the reaction of 2-isopropoxybenzoic acid with thionyl chloride to form 2-chloro-2-isopropoxybenzoic acid. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-[4-(amino)phenyl]-2-isopropoxybenzamide. Finally, this intermediate is acylated with isobutyryl chloride to form this compound.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)19(23)21-15-9-11-16(12-10-15)22-20(24)17-7-5-6-8-18(17)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI Key

NCRXGZVKOJFWJK-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(C)C

Origin of Product

United States

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